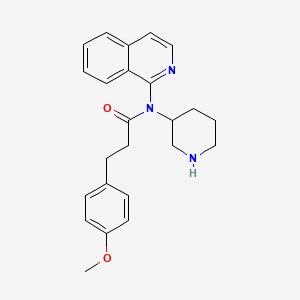
N-(isoquinolin-1-yl)-3-(4-methoxyphenyl)-N-(piperidin-3-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of R-IMPP involves the synthesis of the full-length and truncation mutants of the compound. Huh7 cells are plated at 150,000 cells per well and transfected with these mutants. After 24 hours, the cells are treated with 30 micromolar R-IMPP. At 48 hours post-transfection, the cells are washed three times with TBS + 2 milligrams per milliliter BSA and lysed with 100 microliters of RIPA buffer per well .
Industrial Production Methods: The industrial production of R-IMPP involves large-scale synthesis and purification processes to ensure high purity and consistency. The compound is typically stored as a powder at -20°C for up to three years or at 4°C for up to two years .
Analyse Des Réactions Chimiques
Types of Reactions: R-IMPP undergoes various chemical reactions, including:
Oxidation: R-IMPP can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: R-IMPP can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions for substitution reactions vary depending on the functional groups involved.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of R-IMPP .
Applications De Recherche Scientifique
R-IMPP has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of PCSK9 and its effects on LDL-C uptake.
Medicine: Explored for its potential to lower LDL-C levels and reduce the risk of cardiovascular diseases.
Industry: Utilized in the development of new drugs targeting PCSK9 and related pathways
Mécanisme D'action
R-IMPP exerts its effects by selectively binding to human ribosomes and causing transcript-dependent inhibition of PCSK9 translation. This mechanism involves the targeting of the 80S ribosome, which inhibits the translation of PCSK9 protein without affecting its transcription or degradation . This unique mechanism opens new avenues for the development of drugs that modulate the activity of target proteins by inhibiting eukaryotic translation .
Comparaison Avec Des Composés Similaires
PF-06446846 hydrochloride: Another inhibitor of PCSK9 secretion.
SBC-115076: A potent inhibitor of PCSK9 with similar bioactivity.
TUG-891: A compound with similar structural features and inhibitory effects on PCSK9
Uniqueness of R-IMPP: R-IMPP is unique in its ability to selectively bind to human ribosomes and inhibit PCSK9 translation without affecting other cellular processes. This selective binding makes it a valuable tool for studying the regulation of PCSK9 and its role in lipid metabolism .
Propriétés
Formule moléculaire |
C24H27N3O2 |
|---|---|
Poids moléculaire |
389.5 g/mol |
Nom IUPAC |
N-isoquinolin-1-yl-3-(4-methoxyphenyl)-N-piperidin-3-ylpropanamide |
InChI |
InChI=1S/C24H27N3O2/c1-29-21-11-8-18(9-12-21)10-13-23(28)27(20-6-4-15-25-17-20)24-22-7-3-2-5-19(22)14-16-26-24/h2-3,5,7-9,11-12,14,16,20,25H,4,6,10,13,15,17H2,1H3 |
Clé InChI |
OKTGXQMSOIQCTJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CCC(=O)N(C2CCCNC2)C3=NC=CC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-Butyl-2-[2-[3-[2-(1-butyl-6-chlorobenzo[cd]indol-1-ium-2-yl)ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-6-chlorobenzo[cd]indole;tetrafluoroborate](/img/structure/B15157811.png)

![4-[3-(2-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline](/img/structure/B15157837.png)


![Methyl 1-azabicyclo[2.2.2]octane-3-carboximidate](/img/structure/B15157855.png)
![6-[2-[7-[1-(5-Carboxypentyl)-3,3-dimethylindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethylindol-1-yl]hexanoic acid;bromide](/img/structure/B15157862.png)
![(3aR)-2-(1-azabicyclo[2.2.2]octan-3-yl)-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one](/img/structure/B15157868.png)


![N-{[2-Methoxy-6-(methoxymethoxy)phenyl]methylidene}hydroxylamine](/img/structure/B15157894.png)
